Product packaging for 2-Buten-1-ylsuccinic Anhydride(Cat. No.:CAS No. 7538-42-3)

2-Buten-1-ylsuccinic Anhydride

Cat. No.: B1277385
CAS No.: 7538-42-3
M. Wt: 154.16 g/mol
InChI Key: YCYZOWYCOUNUTM-NSCUHMNNSA-N
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Description

Contextualization within Dynamic Chemical Networks and Non-Equilibrium Systems

2-Buten-1-ylsuccinic anhydride (B1165640) has become a key molecule in the study of dynamic chemical networks and non-equilibrium systems, which are collections of interacting molecules that are not in a state of thermodynamic equilibrium. These systems often exhibit life-like properties and are crucial for understanding complex biological processes and for the development of new "smart" materials.

Research has demonstrated the use of 2-Buten-1-ylsuccinic anhydride in chemically fueled reaction cycles. In these systems, a chemical fuel, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is used to drive the conversion of a precursor, 2-buten-1-ylsuccinate, into its anhydride form. The anhydride can then undergo phase separation, forming oil droplets in an aqueous solution. These droplets are in a non-equilibrium steady state, as the anhydride is continuously formed and then hydrolyzed back to the succinate (B1194679) precursor. This process mimics aspects of biological compartmentalization, where reactions are localized within specific environments like organelles.

A notable area of investigation involves the competition between different succinate derivatives within the same system. For instance, when 2-buten-1-ylsuccinate competes with other precursors for a common fuel, interesting behaviors can emerge. In one such study, it was found that the presence of a competing precursor that also forms phase-separating anhydrides can paradoxically increase the lifetime of the this compound droplets. This is attributed to a phenomenon of co-phase separation, where the droplets composed of both anhydrides create a protective environment that slows down hydrolysis. This behavior is reminiscent of parasitism in biological systems, where one species benefits from the presence of another.

These studies on this compound are significant for several reasons. They provide a simplified, model system for exploring the fundamental principles that govern the behavior of complex, out-of-equilibrium biological networks. Furthermore, the ability to control the formation and dissolution of the anhydride droplets through chemical signals opens up possibilities for designing materials with dynamic properties, such as self-erasing labels or platforms for controlled drug delivery.

FeatureDescription
Role in Dynamic Systems Component of fuel-driven chemical reaction cycles.
Behavior Forms transient, phase-separating oil droplets in aqueous solutions.
Significance Provides a model for studying non-equilibrium steady states and compartmentalization.
Observed Phenomena Exhibits "parasitic" behavior in competitive reaction networks through co-phase separation.

Historical Development of Research on Succinic Anhydride Derivatives in Mechanistic Studies

The investigation of succinic anhydride and its derivatives has a long history, initially driven by their utility in industrial applications and organic synthesis. The broader class of compounds to which this compound belongs, the alkenyl succinic anhydrides (ASAs), first appeared in the patent literature in 1936. wikipedia.org These early studies described the reaction of maleic anhydride with alkenes derived from petroleum cracking at high temperatures. wikipedia.org The initial applications for these early ASAs were as lubricants and rust inhibitors, where product purity and color were not primary concerns. wikipedia.org

The 1960s saw a significant new application for ASAs with their introduction as sizing agents in the paper industry. tappi.orgresearchgate.netnih.gov Developed by O. Wurzburg and E. Mazzarella, these longer-chain ASAs, such as iso-octadecenylsuccinic anhydride, were found to impart water repellency to paper and other cellulosic materials. wikipedia.orgtappi.org The proposed mechanism for this sizing effect involves the formation of an ester bond between the anhydride group of the ASA molecule and the hydroxyl groups of cellulose (B213188) fibers, rendering the paper surface hydrophobic. wikipedia.org This development was a key alternative to the existing alkyl ketene (B1206846) dimer (AKD) sizing agents and facilitated the paper industry's transition to neutral and alkaline papermaking processes. tappi.org

Throughout this period, the focus of industrial research was predominantly on long-chain ASAs due to their effectiveness in surface modification. The mechanistic understanding of ASA interactions, particularly the debate over the extent of covalent bonding versus physical adsorption on cellulose, has been a subject of ongoing research for decades. nih.gov

While the industrial development of long-chain ASAs was progressing, the fundamental reactivity of the succinic anhydride ring was also being explored in the context of organic synthesis. The reactions of anhydrides with nucleophiles like alcohols, water, and amines to form esters, carboxylic acids, and amides, respectively, have been well-established in organic chemistry. libretexts.orglibretexts.orgsaskoer.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B1277385 2-Buten-1-ylsuccinic Anhydride CAS No. 7538-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(E)-but-2-enyl]oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-3-4-6-5-7(9)11-8(6)10/h2-3,6H,4-5H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYZOWYCOUNUTM-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347211
Record name 3-[(E)-But-2-enyl]oxolane-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7538-42-3
Record name 3-[(E)-But-2-enyl]oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Buten-1-ylsuccinic Anhydride
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Synthetic Methodologies and Precursor Chemistry of 2 Buten 1 Ylsuccinic Anhydride

Precursor Synthesis and Activation Routes

The primary precursor for 2-Buten-1-ylsuccinic Anhydride (B1165640) is its corresponding dicarboxylic acid, (E/Z)-2-Buten-1-ylsuccinic acid. The conversion of this diacid to the cyclic anhydride is a crucial activation step, enabling subsequent reactions.

Conversion of (E/Z)-2-Buten-1-ylsuccinic Acid to its Anhydride via Carbodiimide (B86325) Coupling

The transformation of (E/Z)-2-Buten-1-ylsuccinic acid to 2-Buten-1-ylsuccinic Anhydride is efficiently achieved through chemically fueled reaction cycles utilizing carbodiimides as dehydrating agents. rsc.orgtorvergata.itresearchgate.net Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used in organic synthesis to facilitate the formation of amides, esters, and, pertinently, acid anhydrides from carboxylic acids. wikipedia.orgpeptide.com

The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.orgnih.gov This intermediate can then undergo intramolecular nucleophilic attack by the second carboxylic acid group, leading to the formation of the cyclic anhydride and the corresponding urea (B33335) byproduct. wikipedia.org The process is essentially a dehydration reaction where the carbodiimide serves to remove a molecule of water. wikipedia.org In some studies, additives like N-hydroxybenzotriazole (HOBt) are used to minimize side reactions and improve yields, although this is more common in peptide synthesis. peptide.com

A study investigating chemically fueled reaction cycles used EDC to convert 2-buten-1-ylsuccinate into its transient anhydride form. torvergata.itresearchgate.net The reaction cycle is driven by the hydrolysis of the carbodiimide fuel. torvergata.itresearchgate.net This method highlights a dynamic approach to anhydride formation, where the anhydride exists in a transient, non-equilibrium state. torvergata.itresearchgate.net

Reactants Coupling Agent Product Key Features References
(E/Z)-2-Buten-1-ylsuccinic AcidCarbodiimides (e.g., EDC)This compoundForms reactive O-acylisourea intermediate; dehydration reaction. wikipedia.orgpeptide.com
2-Buten-1-ylsuccinateEDCTransient this compoundChemically fueled, non-equilibrium system. torvergata.itresearchgate.net

Intramolecular Anhydride Formation Mechanisms in Dicarboxylic Acid Systems

The formation of cyclic anhydrides from dicarboxylic acids is a well-established intramolecular reaction, often facilitated by heat or dehydrating agents. fiveable.mepressbooks.pub The ease of this cyclization is significantly influenced by the resulting ring size, with the formation of five- and six-membered rings being particularly favorable due to their thermodynamic stability. fiveable.meyoutube.comlibretexts.org Butanedioic (succinic) and pentanedioic acids, for instance, readily form five- and six-membered cyclic anhydrides, respectively, upon heating. libretexts.org

The mechanism of this intramolecular dehydration involves the nucleophilic attack of one carboxyl group's hydroxyl oxygen onto the carbonyl carbon of the other carboxyl group. youtube.com This process can be acid-catalyzed, where protonation of a carbonyl group makes it more electrophilic. rsc.org Ab initio studies on naphthalene-1,8-dicarboxylic acid cyclization suggest a transition state involving an intramolecular proton transfer concerted with the alignment of the attacking oxygen towards the carbonyl center, followed by dehydration. rsc.org For dicarboxylic acids like 2-Buten-1-ylsuccinic acid, the formation of a five-membered succinic anhydride ring is an energetically favorable process. youtube.compearson.com

Recent advancements have also introduced electrochemical methods for the intramolecular dehydration of dicarboxylic acids, presenting a green chemistry approach that avoids conventional dehydrating reagents. nih.gov

Functionalization Strategies Utilizing the Succinic Anhydride Moiety

The succinic anhydride group is a reactive functionality that can be readily introduced into various molecular structures, including polymers, to impart new chemical properties. acs.orggoogle.com

Introduction of Succinic Anhydride Units into Polymeric Architectures

Succinic anhydride moieties can be incorporated into polymers through several strategies, leading to materials with enhanced properties or the potential for further modification.

One common method is the post-polymerization modification of polymers containing suitable functional groups. For example, hydroxyl-terminated polymers can be reacted with succinic anhydride to introduce terminal carboxyl groups. rsc.org This esterification is often carried out in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) at elevated temperatures. rsc.org Similarly, polymers with primary amine groups, such as polyallylamine, can be succinylated by reaction with succinic anhydride in an aqueous alkaline solution, forming amide linkages and introducing carboxylates. nih.gov

Another approach involves the copolymerization of monomers already containing the succinic anhydride group. Alkenyl succinic anhydrides, where the alkenyl chain can participate in polymerization, allow for the incorporation of the anhydride group as a pendant moiety, not part of the polymer backbone. google.com This is achieved by reacting an alkenyl succinic anhydride with a vinyl monomer like styrene (B11656) in the presence of a free-radical initiator. google.com

The reaction of glycidyl (B131873) methacrylate (B99206) (an epoxy-containing monomer) with succinic anhydride can also yield polyesters with pendant methacrylate groups. itu.edu.tr This reaction proceeds via the simultaneous ring-opening of both the anhydride and the oxirane units, a process that can be catalyzed to occur at lower temperatures. itu.edu.tr Furthermore, succinic anhydride has been used to functionalize surfaces, such as polyethylene (B3416737) films, through photochemical processes, creating a reactive surface that can undergo further chemical transformations. acs.org

Polymer/Substrate Functionalization Method Resulting Structure Key Features References
Hydroxyl-terminated polymethyleneEsterification with succinic anhydrideCarboxyl-terminated polymethylenePost-polymerization modification. rsc.org
PolyallylamineReaction with succinic anhydrideSuccinylated polyallylamine (polyampholyte)Introduces amide and carboxylate groups. nih.gov
Vinyl monomers (e.g., styrene)Copolymerization with alkenyl succinic anhydridePolymer with pendant succinic anhydride groupsAnhydride is not in the polymer backbone. google.com
Glycidyl methacrylateRing-opening polymerization with succinic anhydridePolyester with pendant methacrylate groupsSimultaneous ring-opening of anhydride and epoxide. itu.edu.tr
Polyethylene filmPhotochemical reaction with succinic anhydrideSurface-functionalized polyethyleneCreates a reactive surface with anhydride groups. acs.org
LigninEsterification with succinic anhydrideLignin with pendant carboxylic moietiesEnhances reactivity for creating bio-based polyesters. polimi.it

Reaction Kinetics and Mechanistic Investigations of 2 Buten 1 Ylsuccinic Anhydride

Hydrolysis Pathways and Deactivation Kinetics of 2-Buten-1-ylsuccinic Anhydride (B1165640)

The deactivation of 2-buten-1-ylsuccinic anhydride primarily occurs through hydrolysis, a process that can be influenced by the molecular environment. nih.govlibretexts.org This deactivation is a critical phase in the reaction cycle, returning the anhydride to its precursor state, 2-buten-1-ylsuccinic acid. nih.govresearchgate.net

Self-Immolative Deactivation Mechanisms

A noteworthy characteristic of some anhydride systems is their capacity for self-immolative deactivation. nih.govtum.de This process is observed when the hydrolysis of the anhydride releases a precursor molecule that, in turn, accelerates the hydrolysis of the remaining anhydride. tum.de This creates a positive feedback loop, leading to a rapid breakdown of the transient species once a certain concentration of the precursor is reached. nih.govtum.de This mechanism offers precise control over the duration of the activated state. tum.de

Influence of Micellar Structures on Hydrolysis Rate Acceleration

The rate of hydrolysis of this compound can be dramatically increased by the formation of micellar structures. tum.de The precursor, 2-buten-1-ylsuccinic acid, can act as a surfactant. tum.de Once its concentration reaches the critical micelle concentration (CMC), it forms micelles that can solubilize the less soluble anhydride. nih.govtum.de This increased solubilization exposes the anhydride to the aqueous environment, leading to a significant acceleration of the hydrolysis rate. tum.de This interplay between the anhydride and its hydrolysis product demonstrates a sophisticated feedback mechanism. tum.de

Fuel-Driven Chemical Reaction Cycle Dynamics

The formation of this compound is powered by a chemical fuel, typically a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netnih.gov This fuel drives the conversion of the 2-buten-1-ylsuccinic acid precursor into the transient anhydride. researchgate.net

Intermediates and Transient Species in the Reaction Cycle (e.g., O-acylisourea)

The reaction between a carboxylic acid and a carbodiimide proceeds through a highly reactive intermediate known as O-acylisourea. rsc.orgfiveable.me This intermediate is formed when the carboxylic acid adds across the carbodiimide bond. fiveable.me The O-acylisourea is then susceptible to nucleophilic attack. In the case of 2-buten-1-ylsuccinic acid, the neighboring carboxylic acid group acts as an intramolecular nucleophile, attacking the O-acylisourea to form the cyclic this compound and releasing urea (B33335) as a byproduct. nih.govacs.org The transient nature of the O-acylisourea intermediate is a key feature of this activation process. researchmap.jp

Strategies for Suppression of Competing Side Reactions (e.g., N-acylurea formation)

A common competing side reaction in carbodiimide-mediated reactions is the formation of N-acylurea. nih.govresearchgate.net This occurs when the O-acylisourea intermediate undergoes an irreversible rearrangement to the more stable N-acylurea. nih.govresearchmap.jp The formation of N-acylurea is detrimental as it consumes the catalyst and reduces the efficiency of the fuel. nih.govresearchgate.net Strategies to suppress this side reaction include ensuring the O-acylisourea is consumed as quickly as possible. nih.gov For precursors like 2-buten-1-ylsuccinic acid, the presence of a nearby intramolecular nucleophile (the second carboxylic acid group) greatly favors the rapid formation of the anhydride, thus minimizing the formation of N-acylurea. researchgate.netresearchgate.net Other strategies can include adjusting temperature and pH, or the addition of certain reagents like pyridine. researchgate.net

Intermolecular Reactivity Studies

The reactivity of this compound, also known as 4-hexene-1,2-dicarboxylic anhydride tcichemicals.com, is characterized by the presence of two key functional groups: a cyclic anhydride and a carbon-carbon double bond. This structure allows for a range of intermolecular reactions, primarily involving nucleophilic attack on the anhydride ring and pericyclic reactions at the double bond.

The anhydride ring of this compound is susceptible to nucleophilic attack, leading to a ring-opening reaction. This is a common and synthetically useful transformation for cyclic anhydrides. thieme-connect.de The process involves the attack of a nucleophile at one of the carbonyl carbons, which are electrophilic centers. This leads to the cleavage of a carbon-oxygen bond within the ring, resulting in a dicarboxylic acid monoester or monoamide, depending on the nucleophile used.

Amination, the reaction with an amine, is a prominent example of nucleophilic ring-opening for succinic anhydrides. The reaction of an amine with the anhydride proceeds through a two-step mechanism: amination followed by dehydration. pitt.edu The initial amination step involves the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to the formation of an intermediate amide-carboxylic acid. pitt.eduresearchgate.net This step is typically fast and highly exothermic. pitt.edu

Subsequent heating of the intermediate can lead to a dehydration reaction, resulting in the formation of a cyclic imide (a succinimide (B58015) derivative). This second step, a ring-closing reaction, is generally slower and often requires higher temperatures to proceed. pitt.edu

Kinetic studies on the amination of polyisobutenylsuccinic anhydride (PIBSA), a structurally related compound, have provided insights into the reaction mechanism. The activation energies for the initial amination step were found to be very similar for different types of amines, suggesting that the ring-opening of the succinic anhydride head is the rate-limiting step and is largely independent of the specific amine structure. pitt.edu This indicates that the process may initiate with the opening of the succinic ring, followed by the addition of the amine. pitt.edu

The general mechanism for the nucleophilic ring-opening of a succinic anhydride by a nucleophile (NuH) is depicted below:

Step 1: Nucleophilic Attack and Ring Opening The nucleophile attacks one of the carbonyl carbons of the anhydride.

Step 2: Formation of the Ring-Opened Product This results in the formation of a carboxylic acid derivative. researchgate.net

Interactive Table: Reactants and Products in the Amination of this compound

Reactant 1 Reactant 2 (Nucleophile) Intermediate Product Final Product (after dehydration)
This compound Primary Amine (R-NH₂) 2-Buten-1-ylsuccinic acid monoamide N-substituted 2-buten-1-ylsuccinimide
This compound Secondary Amine (R₂NH) 2-Buten-1-ylsuccinic acid N,N-disubstituted monoamide -

The butenyl side chain of this compound allows it to participate in ene reactions, a type of pericyclic reaction. wikipedia.org The ene reaction is a concerted process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orgacs.org The reaction results in the formation of a new sigma bond, the migration of the double bond in the ene component, and a 1,5-hydrogen shift. wikipedia.org

The general mechanism of an ene reaction involves a cyclic transition state where the new C-C bond and the C-H bond are formed and broken simultaneously with the rearrangement of the pi bonds. While considered concerted, the transition state may not be perfectly synchronous. acs.org

The reactivity in ene reactions can be influenced by the nature of both the ene and the enophile. For instance, the use of a carbonyl group as the enophile is known as the carbonyl-ene reaction. acs.org Lewis acid catalysis plays a significant role by coordinating to the enophile, making it more electrophilic and thus more reactive towards the ene. acs.org

Interactive Table: Key Features of the Ene Reaction of this compound

Feature Description
Reaction Type Pericyclic, Group Transfer wikipedia.orgacs.org
Components Ene: this compoundEnophile: A compound with a multiple bond (e.g., another alkene, a carbonyl compound)
Key Transformations Formation of a new σ-bondMigration of the ene double bond1,5-Hydrogen shift wikipedia.org
Reaction Conditions Can be thermal or catalyzed (e.g., by Lewis acids) wikipedia.orgacs.org
Mechanism Concerted, involving a cyclic transition state wikipedia.orgacs.org

Computational and Theoretical Chemical Studies on 2 Buten 1 Ylsuccinic Anhydride Systems

Theoretical Kinetic Modeling and Simulation of Reaction Cycles

Theoretical kinetic models are essential for understanding and predicting the behavior of complex reaction networks over time. In the context of 2-Buten-1-ylsuccinic Anhydride (B1165640), these models have been developed to simulate fuel-driven reaction cycles where a precursor molecule is transiently converted into its anhydride form. mpg.deresearchgate.net

A key application of theoretical kinetic modeling is the prediction of how the concentration of 2-Buten-1-ylsuccinic Anhydride changes over time within a reaction cycle. These cycles are often powered by a chemical fuel, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which drives the conversion of a precursor, (E/Z)-2-buten-1-ylsuccinate, into the corresponding anhydride. mpg.deresearchgate.net The anhydride product is transient and eventually hydrolyzes back to the precursor state. researchgate.net

Theoretical models can calculate the expected concentration profile of the anhydride product. These predictions are then validated against experimental data, typically obtained through techniques like high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net Studies have shown a strong correlation between the concentration profiles calculated by the theoretical kinetic model and those measured experimentally. researchgate.netresearchgate.net For example, when 50 mM of the precursor is fueled with 100 mM EDC, the model accurately predicts the rapid formation of approximately 25 mM of the anhydride product, followed by its first-order decay after the fuel is consumed. researchgate.net These validated models are crucial for analyzing the system's behavior, especially when introducing competing reactions. researchgate.net

The table below illustrates a typical concentration profile for this compound in a non-competing reaction cycle, as predicted by theoretical models and validated by experimental data.

Time PointPredicted Anhydride Concentration (mM)Experimental Anhydride Concentration (mM)
Initial (t=0)00
Peak (Post-fueling)~25~25
Post-decayApproaches 0Approaches 0
This table is representative of data described in kinetic studies. researchgate.net

The predictive power of kinetic models stems from a set of reaction rate constants that define the speed of each step in the reaction cycle. mpg.de These constants are determined within established theoretical frameworks of chemical kinetics. The reaction scheme for the formation and decay of this compound (referred to as product Bp) from its precursor (Ap) can be summarized by several key reactions, each with an associated rate constant. mpg.de

The table below outlines the principal reactions and their associated rate constants within the theoretical model.

Reaction StepDescriptionRate Constant
F → WFuel Hydrolysisk₀
Ai + nF → AFiPrecursor Activationk₁,ᵢ
AFi → BiAnhydride Formationk₂,ᵢ
AFi → AiIntermediate Reversionk₃,ᵢ
Bi → AiAnhydride Hydrolysisk₄,ᵢ
Table based on the theoretical kinetic model described in research literature. mpg.de

These rate constants are fundamental parameters in the system of differential equations that constitutes the kinetic model, allowing for precise simulation of the reaction cycle's dynamics. mpg.de

Phase Separation Phenomena in Anhydride-Based Systems

Phase separation is a critical phenomenon in these reaction systems, where the anhydride product can form a separate liquid phase, typically as oil droplets. researchgate.netresearchgate.net This compartmentalization can dramatically alter the reaction kinetics. mpg.de

A particularly interesting phenomenon occurs when this compound is in a system with a competing precursor, such as (E/Z)-2-hexen-1-ylsuccinate (competitor 2). researchgate.netuniroma1.it The anhydride product of competitor 2 is hydrophobic enough to phase-separate from the aqueous solution, forming oil droplets. researchgate.netresearchgate.net

When both precursors are present, the soluble this compound can dissolve into the oil droplets formed by the anhydride of competitor 2. uniroma1.it This process is known as co-phase separation. tum.de The kinetic implication of this is significant: by being sequestered within the hydrophobic droplets, the this compound is shielded from hydrolysis in the surrounding aqueous medium. researchgate.netuniroma1.it This protective effect leads to a counterintuitive increase in the lifetime of the this compound product, a behavior described as "parasitic" because it benefits from the phase-separating "host" competitor at the expense of a shared fuel source. researchgate.nettum.de Theoretical kinetic models have been adapted to account for this co-phase separation, accurately predicting the extended product lifetime. researchgate.net

The table below summarizes the kinetic implications of co-phase separation.

ConditionPrimary MechanismEffect on this compound
No CompetitorStandard Hydrolysis in Aqueous SolutionNormal, shorter lifetime
With Competitor 1 (e.g., Succinic Anhydride)Competition for fuel, no phase separationDecreased yield and lifetime
With Competitor 2 (e.g., 2-hexen-1-ylsuccinic Anhydride)Co-phase separation into oil dropletsIncreased lifetime due to protection from hydrolysis
This table synthesizes findings from competitive reaction cycle studies. researchgate.netresearchgate.netuniroma1.it

To rigorously understand systems where chemical reactions and phase separation are coupled, specific theoretical approaches have been developed. mpg.de These theories model the mass action kinetics of processes that occur at phase equilibrium in a mixture with multiple components. mpg.de A fundamental aspect of this approach is that the chemical kinetics are constrained to the binodal manifold, which is the thermodynamic boundary defining the compositions of the coexisting phases. mpg.de

This framework allows for the investigation of how reaction rates can differ between the coexisting phases. mpg.de The initial stage of liquid-liquid phase separation (LLPS) may involve the formation of mesoscopic "pro-phases" before any macroscopic separation is visible. mdpi.com Theoretical models based on a solvent concentration functional, supported by experimental techniques like dynamic light scattering (DLS) and Fourier Transform Infrared (FTIR) spectroscopy, suggest that abrupt changes in the solvent's hydrogen bond network precede macroscopic phase separation. mdpi.com These theoretical approaches are vital for explaining how compartmentalization within phase-separated droplets can regulate chemical reaction outcomes. mpg.de

Quantum Chemical Investigations of Reaction Pathways and Transition States

Quantum chemical calculations offer a molecular-level understanding of reaction mechanisms, complementing kinetic modeling by exploring the energy landscapes of chemical transformations. nih.gov These methods are used to analyze reaction pathways, identify transition state structures, and calculate activation energies. nih.gov

For anhydride systems, quantum chemical methods like Density Functional Theory (DFT) are employed to investigate the key chemical steps, such as the carbonyl-ene reaction that can be analogous to the formation of these anhydrides. acs.org Calculations can be performed using functionals like ωB97X-D with basis sets such as def2-SVP, often including a model for the solvent (e.g., PCM for dichloromethane). acs.org

By mapping the potential energy surface, researchers can trace the reaction pathway from reactants to products through the transition state using Intrinsic Reaction Coordinate (IRC) calculations. nih.gov Furthermore, advanced analyses like the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA) can break down the activation barrier into contributions from the structural distortion of the reactants (strain) and their electronic interaction, providing deep insight into the factors that control reactivity and catalysis. acs.org While specific studies focusing solely on this compound are not detailed in the literature, these computational strategies are standard for exploring the reaction mechanisms of related organic molecules and their catalyzed transformations. nih.govacs.org

The table below lists common quantum chemical methods and their applications in studying reaction mechanisms relevant to anhydride synthesis.

Computational Method/TheoryApplication
Density Functional Theory (DFT)Calculation of electronic structure and energies of molecules and transition states. acs.org
Intrinsic Reaction Coordinate (IRC)Tracing the minimum energy path connecting a transition state to reactants and products. nih.gov
Activation Strain Model (ASM)Analyzing the activation barrier in terms of reactant strain and interaction energy. acs.org
Energy Decomposition Analysis (EDA)Decomposing the interaction energy into electrostatic, Pauli repulsion, and orbital interaction terms. acs.org
This table is based on methodologies described for computational studies of organic reactions. nih.govacs.org

Advanced Analytical Techniques for the Characterization and Reaction Monitoring of 2 Buten 1 Ylsuccinic Anhydride

Chromatographic Methodologies for Concentration Profiling and Kinetic Analysis

Chromatographic techniques are indispensable for quantifying the concentration of 2-buten-1-ylsuccinic anhydride (B1165640) and its related reactants and products over time, thereby enabling detailed kinetic analysis of the reactions in which it participates.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the concentration profiles of reactants and products in chemical reaction networks involving 2-buten-1-ylsuccinic anhydride. tum.de This technique allows for the quantitative analysis of each component, providing insights into the reaction kinetics. acs.orgnih.gov

In a typical application, a C18 column is used to separate the compounds. tum.de A gradient elution with a mobile phase consisting of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA), is employed to achieve effective separation. tum.de Detection is commonly performed using a UV/Vis detector at a wavelength of 220 nm. tum.de This setup enables the monitoring of the formation and hydrolysis of this compound. For instance, in studies of chemically fueled reaction cycles, HPLC is used to track the conversion of (E/Z)-2-buten-1-ylsuccinic acid to its anhydride form and its subsequent deactivation. acs.orgresearchgate.net

To address the issue of anhydride hydrolysis on acidic HPLC columns, a quenching method using benzylamine (B48309) has been developed. acs.orgnih.gov This method effectively stops both the activation and deactivation reactions, allowing for accurate quantification of the anhydride at specific time points. acs.orgnih.gov

Table 1: HPLC Parameters for the Analysis of this compound

ParameterValueReference
Column Hypersil Gold C18 (250 x 4.6 mm, 5 µm) tum.de
Mobile Phase Linear gradient of Water:Acetonitrile with 0.1% TFA tum.de
Gradient 98:2 to 2:98 in 10 minutes tum.de
Flow Rate 1.0 mL/min sielc.comsielc.com
Detection UV/Vis at 220 nm tum.de
Injection Volume 1 µL - 25 µL tum.de

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental for the unambiguous identification of this compound and for gaining a deeper understanding of its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound and for investigating reaction mechanisms. whiterose.ac.uk Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

For example, in the reaction of maleic anhydride with trimethylolpropane (B17298) diallyl ether (TMP-1), ¹H NMR was used to identify the major product as the exo isomer of 2-(2,2-dimethylpropyl)-propen-2-yl succinic anhydride by comparing the integration of the alkenic proton signals. whiterose.ac.uk The chemical shifts of the alkenic protons can distinguish between different isomers formed during the reaction. whiterose.ac.uk Furthermore, ¹³C NMR can be used to identify the carbonyl carbons of the anhydride group, which typically appear at specific chemical shifts. whiterose.ac.uk Deuterium-labeling experiments coupled with NMR can provide further mechanistic details. researchgate.net

Table 2: Representative ¹H NMR Data for a Substituted Succinic Anhydride

ProtonChemical Shift (ppm)MultiplicityReference
Alkenic Protons4.99, 5.12singlet whiterose.ac.uk
Alkenic Protons5.45-5.39triplet whiterose.ac.uk

Table 3: Representative ¹³C NMR Data for a Substituted Succinic Anhydride

CarbonChemical Shift (ppm)Reference
C9'170.0 whiterose.ac.uk
C10'173.6 whiterose.ac.uk
C1''140.3 (trans) whiterose.ac.uk
C2''142.3 (trans) whiterose.ac.uk
C3''53.0 whiterose.ac.uk

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound. The most prominent features in the FTIR spectrum of an anhydride are the two carbonyl (C=O) stretching bands.

For diisobutylene succinic anhydride, these intense signals appear at approximately 1861 cm⁻¹ and 1783 cm⁻¹. whiterose.ac.uk The presence of these two distinct peaks is a hallmark of the cyclic anhydride structure. FTIR can also be used to monitor the disappearance of the anhydride bands during hydrolysis or other reactions, providing qualitative information about the reaction progress. google.com For instance, the disappearance of the carbonyl bands of the anhydride and the appearance of carboxylate bands can indicate the formation of an amic acid salt. google.com

Table 4: Characteristic FTIR Absorption Bands for Succinic Anhydrides

Functional GroupWavenumber (cm⁻¹)DescriptionReference
Anhydride C=O1861Asymmetric stretch whiterose.ac.uk
Anhydride C=O1783Symmetric stretch whiterose.ac.uk
C-O-C1027-1190Stretching vibrations researchgate.net

Microscopic Techniques for Compartmentalization and Morphological Studies

Microscopy techniques are vital for visualizing the formation and behavior of structures, such as droplets, that can be formed by this compound in aqueous environments.

Confocal Fluorescence Microscopy of Droplet Formation and Behavior

Confocal fluorescence microscopy is employed to visualize the formation of micron-sized oil droplets when this compound is formed in an aqueous solution. tum.dempg.de These droplets arise from the phase separation of the less soluble anhydride product. tum.de

To enable visualization, a fluorescent dye such as Nile Red is typically added to the system. tum.de The sample is then excited with a laser (e.g., 543 nm), and the emitted fluorescence is detected within a specific wavelength range (e.g., 580–700 nm). tum.de This technique allows for the in-situ observation of droplet formation, growth, and dissolution, providing insights into the dynamics of the system. tum.de These observations are particularly relevant in the study of chemically fueled systems where the transient formation of such compartments plays a crucial role. tum.de

Table 5: Typical Parameters for Confocal Fluorescence Microscopy of Anhydride Droplets

ParameterValue/DescriptionReference
Microscope Leica SP8 Confocal Microscope tum.de
Objective 63x oil immersion tum.de
Fluorophore 0.1 µM Nile Red tum.de
Excitation Wavelength 543 nm tum.de
Emission Range 580 – 700 nm tum.de

Role of 2 Buten 1 Ylsuccinic Anhydride in Chemically Fueled Dynamic Materials and Systems Chemistry

Design and Realization of Transient Materials via Anhydride (B1165640) Deactivation

The foundation of chemically fueled transient materials lies in a reaction cycle where a precursor molecule is converted into a higher-energy, transient state by consuming a chemical fuel. nih.gov This transient state then spontaneously reverts to the original precursor in a deactivation step. nih.gov In this context, (E/Z)-2-buten-1-ylsuccinic acid serves as the precursor, which is condensed into its corresponding product, (E/Z)-2-Buten-1-ylsuccinic Anhydride, using a condensing agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the chemical fuel. nih.gov

The process can be summarized in two key steps:

Activation (Fueling): The precursor, 2-buten-1-ylsuccinic acid, reacts with the fuel (EDC). This reaction converts the dicarboxylic acid into the cyclic 2-Buten-1-ylsuccinic Anhydride. This anhydride is the "activated" form of the molecule. nih.gov

Deactivation (Hydrolysis): In the aqueous environment, the this compound is unstable and undergoes spontaneous hydrolysis, breaking the anhydride bond and regenerating the original 2-buten-1-ylsuccinic acid precursor. nih.gov

This continuous cycle of activation and deactivation maintains a population of the transient anhydride product only as long as the chemical fuel is available. nih.gov The lifetime of the transient material is therefore directly dependent on the rate of fuel consumption and the rate of the anhydride's hydrolysis (deactivation). chemrxiv.org Once the fuel is depleted, the deactivation pathway dominates, and the system returns to its initial state, consisting only of the precursor. nih.gov This controlled, temporary existence is the defining characteristic of these dissipative systems. elsevierpure.com

The kinetics of this deactivation are crucial. The hydrolysis rate constant (k_d) determines how quickly the activated anhydride reverts to its precursor. nih.gov When the anhydride is fully dissolved, the deactivation follows first-order kinetics. However, as will be discussed, this can change dramatically if the anhydride phase-separates. nih.gov

Engineering Feedback Mechanisms in Chemically Fueled Emulsions

A significant advancement in the use of this compound is its application in creating chemically fueled emulsions with programmed feedback loops. When 2-Buten-1-ylsuccinic acid is fueled with EDC at a sufficient concentration, the resulting anhydride product, being an oil, phase-separates from the aqueous solution to form microscopic droplets. nih.govtum.de This phase separation is central to engineering feedback mechanisms.

Two primary types of feedback have been designed:

Negative Feedback (Self-Protection): The formation of anhydride oil droplets creates a protective environment for the anhydride molecules within the droplets. nih.gov By sequestering the anhydride away from the bulk water, the phase-separated state shields the molecules from hydrolysis. nih.gov This significantly slows down the deactivation rate, extending the lifetime of the transient emulsion. nih.gov This behavior is a form of negative feedback, where the product of the reaction (the aggregated anhydride) inhibits its own decay. tum.de

Opposing Feedback (Self-Immolative Deactivation): In a more complex system, an opposing feedback mechanism can be engineered to create emulsions with precisely controlled lifetimes. tum.de This is achieved by introducing a surfactant precursor that, upon hydrolysis of the anhydride, becomes an active surfactant. This newly formed surfactant can then solubilize the anhydride droplets into micelles, drastically increasing the surface area exposed to water and accelerating the hydrolysis rate. tum.de This leads to a self-immolative or autocatalytic decay, where the deactivation process speeds itself up, causing the emulsion to collapse rapidly once a certain threshold is reached. tum.de This mechanism allows for the creation of materials with sharply defined endpoints, useful for applications like self-erasing labels. tum.de

Table 1: Feedback Mechanisms in this compound Emulsions

Feedback Type Mechanism Effect on Anhydride Lifetime
Negative Feedback Phase separation of anhydride into oil droplets shields it from water. nih.gov Increases lifetime by slowing hydrolysis. nih.gov

| Opposing Feedback | Hydrolysis product activates a surfactant, which solubilizes anhydride droplets, accelerating further hydrolysis. tum.de | Decreases lifetime sharply after a threshold, leading to rapid collapse. tum.de |

Development of Synthetic Life-like Systems through Controlled Compartmentalization

A hallmark of living systems is their high degree of compartmentalization, which allows for distinct chemical reactions to occur in specific locations. The fuel-driven phase separation of this compound into droplets provides a simple yet effective method for creating synthetic, life-like compartments. nih.govrsc.org These transient, membrane-less organelles are a key step in the bottom-up synthesis of artificial systems that mimic biological functions. rsc.org

This controlled compartmentalization is achieved because the anhydride droplets create a distinct hydrophobic phase within the aqueous environment. nih.govnrel.gov This allows for the sequestration of specific molecules and can influence reaction networks. For instance, co-phase separation can occur where the anhydride of 2-Buten-1-ylsuccinic acid forms mixed droplets with other anhydrides, such as 2-hexenyl-1-ylsuccinic anhydride. nih.gov This co-compartmentalization creates a protective environment for both species, shielding them from hydrolysis and altering the dynamics of the entire system. nih.gov

Such dissipative structures, which require a constant energy input (fuel) to maintain their organized, compartmentalized state, are considered primitive models of protocells. elsevierpure.comrsc.org They exhibit life-like properties such as being maintained far from thermodynamic equilibrium and having a defined lifespan dictated by fuel availability. nih.gov This approach allows researchers to study emergent properties of life, such as competition and selection, in simplified, synthetic contexts. rsc.org

Application in Dissipative Dynamic Libraries (DDLs) and Kinetic Dissipative Dynamic Libraries (KDDLs)

Dissipative Dynamic Libraries (DDLs) are collections of molecules that are transiently generated from a pool of precursors by the consumption of a chemical fuel. torvergata.it In a Kinetic Dissipative Dynamic Library (KDDL), the composition of the library is governed by the relative rates of formation and deactivation of its members, which compete for the same fuel. torvergata.it

2-Buten-1-ylsuccinic acid has been used as a model precursor in KDDLs to study competition in fuel-driven systems. torvergata.it In a notable experiment, 2-buten-1-ylsuccinic acid (precursor 1) was placed in competition with either succinic acid (competitor 2) or 2-hexen-1-ylsuccinic acid (competitor 3) for a limited amount of EDC fuel. torvergata.it

The outcomes of this competition were highly dependent on the properties of the resulting anhydrides:

Competition with Succinic Acid: When competing with succinic acid, whose anhydride is water-soluble, the lifetime of this compound decreased as the concentration of the competitor increased. This is the expected outcome, as both precursors compete for the same fuel, leading to lower yields and shorter lifetimes for both. torvergata.it

Competition with 2-hexen-1-ylsuccinic acid: In a counterintuitive result, when 2-buten-1-ylsuccinic acid competed with 2-hexen-1-ylsuccinic acid, the lifetime of its anhydride increased. torvergata.it This is because the anhydride of competitor 3 is also an oil and phase-separates, forming droplets. The two anhydrides co-phase separate, creating a shared protective environment that shields both from hydrolysis. nih.govtorvergata.it In this scenario, the "competitor" actually acts as a "host," enhancing the survival of the this compound. nih.gov This demonstrates a parasitic-like behavior, where one component benefits from the protective aggregation of another. torvergata.it

Table 2: Competition Outcomes in a KDDL Fueled by EDC

Precursor 1 Competitor Anhydride Property of Competitor Observed Effect on Precursor 1 Anhydride Lifetime Rationale
2-Buten-1-ylsuccinic acid Succinic acid Soluble in water Decreases Standard competition for a common fuel. torvergata.it

These findings highlight how the physical properties of transient molecules, such as their ability to self-assemble and form compartments, can create complex feedback loops that govern the selection and persistence of members within a dissipative system. torvergata.it

Table 3: List of Mentioned Chemical Compounds

Compound Name Role in Context
This compound Transient, activated product; forms oil droplets.
2-Buten-1-ylsuccinic Acid Precursor molecule.
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Chemical fuel for anhydride formation.
Succinic Acid Competitor precursor (forms soluble anhydride).
Succinic Anhydride Transient product of succinic acid.
2-Hexen-1-ylsuccinic Acid Competitor precursor (forms oil-like anhydride).

Interactions and Competitive Reaction Dynamics of 2 Buten 1 Ylsuccinic Anhydride Analogues

Competition for Shared Chemical Fuel Resources in Multi-Component Systems

In systems where multiple precursors compete for a common fuel to form transient species, the expected outcome is a reduction in the efficiency and lifetime of each reaction cycle due to the shared, limited resources. This principle was observed in a competitive system involving 2-buten-1-ylsuccinate (referred to as the precursor) and succinate (B1194679) (competitor 1). Both vie for the same chemical fuel, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), to form their respective anhydrides: 2-Buten-1-ylsuccinic Anhydride (B1165640) and succinic anhydride. nih.gov

When the precursor (50 mM) and competitor 1 (50 mM) were combined and fueled with 100 mM of EDC, both reaction cycles were negatively impacted compared to their performance in non-competing environments. nih.govresearchgate.net The competition for the finite amount of fuel meant that less was available for each precursor to be converted into its anhydride form. nih.gov As a direct consequence, the lifetime of the resulting 2-Buten-1-ylsuccinic Anhydride decreased as the concentration of competitor 1 increased. nih.govresearchgate.net This demonstrates a straightforward competitive interaction where both cycles suffer from sharing a scarce resource, leading to lower yields and shorter lifetimes for both transient anhydride products. nih.gov The anhydrides formed in this scenario coexist in the aqueous medium and hydrolyze without any protective mechanism. nih.govresearchgate.net

Effect of Competition with Competitor 1 on this compound Lifetime
Concentration of Precursor (mM)Concentration of Competitor 1 (mM)Fuel (EDC) Concentration (mM)Observed Outcome for Anhydride Products
5050100Lifetime and yield decrease for both products due to fuel sharing.
50Increasing ConcentrationsFixedThe lifetime of this compound progressively decreases.

Emergence of Parasitic Behavior and Enhanced Lifetime in Competing Reaction Cycles

Contrary to the typical outcome of resource competition, a surprising behavior emerges when 2-buten-1-ylsuccinate competes with a different analogue, 2-hexen-1-ylsuccinate (competitor 2). nih.gov The anhydride of competitor 2 has the ability to phase-separate from the aqueous solution, forming oil droplets. nih.gov When the precursor and competitor 2 compete for the same fuel, the lifetime of this compound is unexpectedly prolonged. nih.govchemrxiv.org

This phenomenon is described as parasitic behavior. nih.govrsc.org The this compound, which does not form droplets on its own, becomes incorporated into the protective oil droplets formed by the anhydride of competitor 2. nih.gov By co-phase separating, it benefits from the protective environment created by the "host" (the product of competitor 2), which shields it from hydrolysis in the surrounding aqueous medium. nih.gov

In an experiment where 50 mM of the precursor competed with 50 mM of competitor 2 for 100 mM of fuel, the lifetime of this compound increased significantly compared to when it was alone or competing with non-phase-separating competitor 1. nih.gov Interestingly, while the "parasite" (this compound) benefits, the "host" (2-hexenyl-1-ylsuccinic anhydride) suffers from the competition, exhibiting a decreased lifetime and yield compared to its non-competing state. nih.gov This indicates a coupling between the two reaction cycles, where the parasite exploits the host's protective mechanism, leading to its own enhanced survival at the host's expense. nih.govchemrxiv.orgrsc.org

Comparative Lifetimes in Competing Systems
System ComponentsAnhydride Product of InterestObserved Lifetime ChangeUnderlying Mechanism
Precursor + Competitor 1This compoundDecreasesSimple competition for fuel. nih.govresearchgate.net
Precursor + Competitor 2This compoundIncreasesParasitic behavior; co-phase separation into protective droplets. nih.gov
Precursor + Competitor 22-Hexenyl-1-ylsuccinic Anhydride (Host)DecreasesCompetition for fuel. nih.gov

Influence of Droplet Formation and Phase Protection on Anhydride Product Lifetime and Yield

The formation of phase-separated oil droplets is a critical mechanism for protecting anhydrides from hydrolysis. nih.govresearchgate.net Anhydrides that are sequestered within these droplets are shielded from the surrounding water, which is necessary for the deactivation reaction (hydrolysis) to occur. nih.govresearchgate.net Consequently, hydrolysis primarily affects the anhydride molecules that remain dissolved in the aqueous phase. nih.gov This "self-protection" mechanism significantly increases the yield and lifetime of droplet-forming anhydrides. nih.gov

In the competitive system involving 2-buten-1-ylsuccinate (precursor) and 2-hexen-1-ylsuccinate (competitor 2), this protective effect is extended to the this compound. nih.gov The ability of the product to co-phase separate with the droplet-forming anhydride of competitor 2 is the key to its enhanced lifetime. nih.gov Essentially, the droplets create a protected environment for both types of anhydrides. nih.gov

Research has shown that when the total concentration of anhydrides was 1 mM of this compound and 10 mM of the anhydride from competitor 2, the concentration in the aqueous phase was only 0.5 mM and 2 mM, respectively. nih.gov This indicates that under these conditions, approximately half of the this compound was protected inside the droplets. nih.gov This sequestration drastically reduces its exposure to water and slows its rate of hydrolysis, thereby extending its lifetime beyond what would be possible in a simple aqueous solution or when competing with a non-phase-separating analogue. nih.gov

Emerging Research Applications of 2 Buten 1 Ylsuccinic Anhydride in Advanced Materials and Functional Systems

Preparation of Multiblock Copolyolefins via Polycondensation

The synthesis of multiblock copolymers is a significant area of polymer chemistry, aiming to combine the distinct properties of different polymer segments into a single material. Alkenyl succinic anhydrides, including 2-buten-1-ylsuccinic anhydride (B1165640), can serve as crucial linking molecules in polycondensation reactions to create these advanced materials.

Polycondensation is a process where bifunctional or polyfunctional monomers react to form larger structural units while releasing smaller molecules such as water or alcohol. In the context of creating multiblock copolyolefins, pre-synthesized polymer chains (oligomers) with reactive end-groups, such as amino (–NH₂) or hydroxyl (–OH) groups, are linked together.

The anhydride group of 2-buten-1-ylsuccinic anhydride can react with the terminal amine or hydroxyl groups of oligomers, such as α,ω-diamino oligoamides or α,ω-dihydroxy polyolefins. This reaction forms stable amide or ester bonds, respectively, effectively "stitching" the oligomer blocks together. For instance, the reaction between an amine-terminated oligomer and the anhydride results in the formation of an amic acid, which then cyclizes to form an imide linkage, or directly forms an amide bond with the opening of the anhydride ring.

A model study on the side reactions connected with the polycondensation of α,ω-diamino oligoamides and α,ω-dianhydride oligoisobutylenes utilized (2-dodecene-1-yl) succinic anhydride as a model for the anhydride end groups. researchgate.net This research demonstrates the fundamental chemistry applicable to this compound, where the anhydride function serves as the connection point for polymer chains, leading to the formation of a multiblock copolymer architecture. The resulting copolyolefin would possess segments with different characteristics, potentially combining the flexibility of a polyolefin block with the functionality imparted by the succinic anhydride linker and its butenyl side chain.

Functionalization of Polymeric Materials for Specific Research Objectives

The functionalization of commodity polymers is a critical strategy for developing new materials with enhanced properties such as improved compatibility with other materials, increased hydrophilicity, and better adhesion. This compound and similar maleic anhydride derivatives are effective agents for this purpose through a process known as grafting. researchgate.netarxiv.org

Grafting involves attaching the functional molecule onto the backbone of a pre-existing polymer. For polyolefins like polypropylene (B1209903) (PP), which are inherently non-polar, this is often achieved through free-radical-initiated reactions in the melt phase. researchgate.net An initiator, such as an organic peroxide, creates radical sites on the polymer chain. These reactive sites can then attack the double bond of the butenyl group in this compound, or the anhydride ring itself, leading to the covalent attachment of the molecule to the polymer backbone.

This process introduces polar anhydride groups onto the non-polar polymer, which accomplishes several research objectives:

Improved Compatibility: The polar anhydride groups can interact favorably with polar polymers, fillers, and fibers, making the functionalized polyolefin an effective compatibilizer in polymer blends and composites. researchgate.netarxiv.org

Enhanced Adhesion: The modified polymer surface exhibits better adhesion to metals and coatings, overcoming the low surface energy typical of polyolefins. arxiv.org

Reactive Sites for Further Modification: The grafted anhydride groups serve as reactive handles for subsequent chemical reactions, allowing for the attachment of other molecules to achieve specific functionalities.

This functionalization approach is not limited to synthetic polymers. Biopolymers like keratin (B1170402) can also be functionalized using anhydrides to improve properties such as liquid absorption. mdpi.com The acylation of amino acid residues with anhydrides is a common strategy to introduce new functional groups and enhance material performance. mdpi.com

Development of Stabilizers for Nanoemulsions and Colloidal Systems (as an analogue, e.g., 2-Octen-1-ylsuccinic Anhydride)

Nanoemulsions, which are colloidal dispersions of nanoscale droplets (typically 20-200 nm), are of great interest for applications in food, pharmaceutical, and cosmetic industries. embrapa.br However, they are kinetically unstable and require effective stabilizers. 2-Octen-1-ylsuccinic anhydride (OSA), a well-studied analogue of this compound, is pivotal in creating high-performance, food-grade stabilizers, particularly through the modification of starch. embrapa.brconicet.gov.ar

Native starch is not surface-active, but esterification with OSA introduces a hydrophobic octenyl chain while the starch backbone remains hydrophilic. conicet.gov.ar This modification transforms the starch into an amphiphilic polymer capable of adsorbing at the oil-water interface, where it creates a protective layer around oil droplets. This layer provides strong steric hindrance, which prevents the droplets from coalescing and destabilizing the emulsion. researchgate.net

Research has shown that OSA-modified starch is highly effective in stabilizing oil-in-water (O/W) nanoemulsions.

Stability: Nanoemulsions stabilized with OSA-modified starch exhibit excellent stability against environmental stresses such as a wide range of pH (2-8), high ionic strengths (up to 500 mM NaCl), and varying temperatures (30-90°C). mdpi.com For example, nanoemulsions containing 2% white thyme essential oil and stabilized by OSA-starch had an initial particle size below 100 nm and remained stable, with a particle size of just 126 nm, after 150 days of storage. embrapa.br

Droplet Size: The concentration of OSA-starch influences the droplet size, with higher concentrations generally leading to smaller droplets and enhanced stability. researchgate.net Studies have successfully created stable nanoemulsions with droplet sizes well below 200 nm. embrapa.brscilit.com

The table below summarizes findings on the stability of nanoemulsions stabilized by OSA-modified biopolymers under different conditions.

Stabilizer SystemBioactive/Oil PhaseKey Stability FindingsReference
OSA-Modified StarchClove & White Thyme Essential OilsFormulations with 2% white thyme oil had particle sizes <100 nm initially and 126 nm after 150 days, showing excellent long-term stability. embrapa.br
OSA-Modified StarchLycopene in OilBack scattering signals were nearly constant over 24 hours, indicating good physical stability against creaming or sedimentation. mdpi.com
OSA-Modified Kudzu StarchOilEmulsions with 2-5% modified starch remained stable for 30 days at room temperature. researchgate.net
Pectic Oligosaccharides modified with OSAOilSuccessfully synthesized novel amphiphilic derivatives capable of stabilizing nanoemulsions. medchemexpress.eusigmaaldrich.commedchemexpress.com

Modification of Biopolymers (e.g., Starch) for Enhanced Functional Properties (as an analogue, e.g., 2-Octen-1-ylsuccinic Anhydride)

The chemical modification of biopolymers like starch is a key strategy to overcome the limitations of their native forms, such as thermal instability or high tendency for retrogradation (recrystallization upon cooling). mdpi.com Esterification with 2-octen-1-ylsuccinic anhydride (OSA) is a widely adopted, food-grade modification that significantly enhances the functional properties of starch for various applications. conicet.gov.arnih.gov

The reaction involves the partial substitution of the hydroxyl groups on the glucose units of starch with the OSA molecule, creating octenyl succinylated starch (OS-starch). conicet.gov.ar The extent of this modification is quantified by the degree of substitution (DS), which is the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit. Even a low DS (the maximum level permitted for food use is typically around 0.02) can lead to profound changes in physicochemical properties. nih.gov

Key functional enhancements from OSA modification include:

Pasting and Thermal Properties: The introduction of the bulky, hydrophobic octenyl groups disrupts the internal hydrogen bonding within the starch granule. researchgate.net This weakening of the granular structure leads to a lower gelatinization temperature, meaning the starch swells and cooks at a lower temperature. conicet.gov.arresearchgate.net

Viscosity and Stability: OSA-modified starches typically exhibit higher peak viscosity during pasting and produce pastes with greater clarity and improved freeze-thaw stability. conicet.gov.arnih.gov The hydrophobic groups also reduce the tendency for starch chains to re-associate, thus decreasing retrogradation. nih.gov

Digestibility: The esterification of starch with OSA can impair the binding of digestive enzymes like α-amylase. This leads to a decrease in the amount of rapidly digestible starch (RDS) and an increase in resistant starch (RS), which has potential nutritional benefits. mdpi.comnih.gov

The following table details the impact of increasing OSA modification (and thus, DS) on the properties of rice starch, based on published research findings.

PropertyControl (Unmodified Starch)Low OSA Modification (DS ~0.016)High OSA Modification (DS ~0.070)Reference
Gelatinization Peak Temp. (°C)68.5-63.2 researchgate.net
Pasting Temperature (°C)88.7-51.5 researchgate.net
Peak Viscosity (cP)668-6822 researchgate.net
Rapidly Digestible Starch (RDS) (%)HighDecreases with increasing DS mdpi.com
Resistant Starch (RS) (%)Low (e.g., 3.20%)Significantly increases with increasing DS mdpi.com
Emulsion StabilityPoorSignificantly improves with increasing DS mdpi.com

Stereochemical Considerations in 2 Buten 1 Ylsuccinic Anhydride Chemistry

Analysis of (E/Z) Isomeric Forms and Their Implications for Reactivity and System Behavior

The geometry of the double bond in 2-Buten-1-ylsuccinic Anhydride (B1165640), designated as (E) for trans and (Z) for cis, is a direct consequence of the stereochemistry of the starting alkene used in its synthesis via the Alder-ene reaction with maleic anhydride. rsc.org The restricted rotation around the C=C double bond ensures that these isomers are distinct, non-interconverting species under normal conditions. rsc.org This isomerism dictates the spatial arrangement of the substituents, which in turn influences the molecule's reactivity and the stereochemical outcome of its formation. rsc.org

The ene reaction is a pericyclic reaction characterized by a cyclic transition state and high stereospecificity. rsc.org The geometry of the starting alkene directly influences the transition state, leading to different product distributions. For instance, the reaction of cis- and trans-alkenes with maleic anhydride proceeds through different transition states, often described as endo or exo, which results in different diastereomeric products (erythro and threo). mdpi.comcdnsciencepub.com

A study on the ene reaction between cis- and trans-dec-5-ene and maleic anhydride revealed that the trans-isomer favors an exo-transition state. mdpi.com In contrast, the cis-isomer experiences greater steric hindrance, which is believed to favor an endo-transition state, as reflected by a more negative entropy of activation. mdpi.com This principle applies directly to the synthesis of 2-Buten-1-ylsuccinic Anhydride from 2-butene (B3427860) isomers. Research using 2-butene as a model alkene demonstrated that the stereochemistry of the butene isomer significantly impacts the diastereomeric ratio of the resulting butenylsuccinic anhydride products. cdnsciencepub.com The reaction of cis-2-butene (B86535) with maleic anhydride yields a mixture heavily favoring the threo diastereomer, whereas trans-2-butene produces a nearly equal mixture of threo and erythro diastereomers, highlighting the influence of the initial (Z) and (E) geometry on the reaction pathway. cdnsciencepub.com

Furthermore, the reactivity of the alkene itself can be influenced by the position and geometry of the double bond. In radical copolymerization with maleic anhydride, terminal alkenes like but-1-ene show higher reactivity than internal alkenes such as (E)-but-2-ene, a difference attributed to reduced steric hindrance at the terminal double bond. mdpi.com While this is a different mechanism from the thermal ene reaction, it underscores how the isomeric form of the butenyl precursor can affect its reactivity with maleic anhydride. mdpi.com

The stability and reactivity of the final (E/Z) isomeric products can also differ. The spatial arrangement of the butenyl chain relative to the succinic anhydride ring affects intramolecular interactions and how the molecule presents itself to other reactants, influencing subsequent reaction kinetics and product distributions.

Investigations into Stereoselective Synthesis and Reactions Involving the Butenyl Moiety

The stereochemistry of the butenyl moiety is central to both the synthesis of this compound and its subsequent use in stereocontrolled transformations.

Stereoselective Synthesis

The primary method for synthesizing this compound is the thermal Alder-ene reaction between an appropriate isomer of 2-butene and maleic anhydride. rsc.orgnih.govsemanticscholar.org This reaction is inherently stereoselective, meaning the stereochemistry of the starting alkene influences the stereochemistry of the product. researchgate.netnih.gov The concerted, suprafacial mechanism involves a highly organized, cyclic transition state where the geometry of the alkene dictates the diastereomeric outcome. rsc.org

The reaction creates a new stereocenter on the succinic anhydride ring where the butenyl group attaches. The relationship between this new center and the existing stereochemistry of the butenyl double bond results in diastereomers. As detailed in a study using model alkenes, the isomeric purity of the starting 2-butene has a direct and predictable effect on the ratio of diastereomeric products. cdnsciencepub.com

Diastereomeric Product Distribution from the Ene Reaction of 2-Butene Isomers with Maleic Anhydride. cdnsciencepub.com
Starting AlkeneProduct Diastereomer (erythro)Product Diastereomer (threo)
cis-2-Butene ((Z)-But-2-ene)15-20%80-85%
trans-2-Butene ((E)-But-2-ene)57%43%

This diastereoselectivity arises from the different steric interactions within the transition states. The reaction of trans-2-butene leads to a lower ratio of diastereomers due to unfavorable steric interactions in the transition state. cdnsciencepub.com Interestingly, some studies have shown that while the Wittig synthesis of precursor olefins may result in a majority cis-(Z) isomer, the subsequent ene reaction with maleic anhydride can yield exclusively trans-(E) configured alkenyl succinic anhydride products, demonstrating the powerful stereocontrolling nature of the ene reaction itself.

Stereoselective Reactions

This compound, as a chiral and functionalized molecule, is a valuable intermediate for further stereocontrolled synthesis. The anhydride ring can undergo various transformations, and the existing stereocenters can direct the stereochemical outcome of these reactions.

One important class of reactions is the catalytic asymmetric desymmetrization of the anhydride ring. Using chiral organocatalysts, the anhydride can be opened by nucleophiles like alcohols, thiols, or amines to produce hemiesters, thioesters, or amides with high enantioselectivity. semanticscholar.org In this process, the catalyst differentiates between the two prochiral carbonyl groups, leading to a single enantiomer of the ring-opened product while preserving the butenyl side chain.

Furthermore, the succinic anhydride moiety can participate in condensation reactions. The Castagnoli-Cushman reaction, for example, involves the reaction of anhydrides with imines to produce γ-lactams with a high degree of diastereoselectivity. mdpi.com Alkyl-substituted succinic anhydrides react smoothly to create highly substituted lactam products, indicating that this compound could serve as a substrate to generate complex, stereodefined nitrogen-containing heterocycles. mdpi.com Similarly, reactions with stabilized phosphorus ylides (Wittig-type reactions) can occur at one of the carbonyl groups, with the substitution on the anhydride ring controlling the regio- and stereoselectivity of the resulting enol-lactone. cdnsciencepub.com

The butenyl group itself can also direct subsequent reactions. For instance, the allylic nature of the butenyl group allows it to participate in stereoselective cyclization reactions, such as iodolactonization, where the double bond is functionalized to create new stereocenters in a predictable manner relative to the existing stereochemistry. rsc.org

Future Research Directions and Unexplored Avenues for 2 Buten 1 Ylsuccinic Anhydride Chemistry

Development of Novel Triggering and Fueling Mechanisms for Dynamic Systems

Current systems predominantly rely on carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a chemical fuel to convert (E/Z)-2-buten-1-ylsuccinate into the active 2-buten-1-ylsuccinic anhydride (B1165640). acs.orgmpg.de This reaction transiently activates the precursor, leading to self-assembly, which is sustained by the continuous consumption of fuel. acs.org While effective, the reliance on a single class of chemical fuel limits the environmental responsiveness and control over these dynamic systems.

Future research should focus on diversifying the energy sources and triggers for this transformation. This involves exploring alternative, non-carbodiimide chemical fuels that could offer different reaction kinetics, byproducts, or compatibility with other chemical networks. A significant leap forward would be the development of physical triggering mechanisms. For instance, light could be used as a clean and spatiotemporally precise trigger by incorporating photolabile protecting groups on the carboxylate precursor. Similarly, redox-active moieties could enable electrochemical or chemical redox signals to fuel the anhydride formation, linking the system to electrical energy inputs or specific redox environments.

Table 1: Potential Triggering and Fueling Mechanisms for 2-Buten-1-ylsuccinic Anhydride Systems

Trigger/Fuel Type Mechanism Potential Advantages Research Focus
Alternative Chemical Fuels Utilizing high-energy molecules other than carbodiimides (e.g., ATP analogues, activated esters) to drive anhydride formation. Tunable reaction rates, biocompatibility, different waste streams, orthogonal control. Screening new fuel molecules; kinetic analysis of activation and deactivation pathways.
Photochemical Triggers Incorporating photolabile protecting groups on the dicarboxylate that are cleaved upon irradiation to yield the anhydride or a reactive intermediate. High spatiotemporal control, non-invasive application, tunable wavelength sensitivity. Synthesis of photosensitive precursors; investigation of quantum yields and cycling stability.
Electrochemical Fueling Designing a system where an electrical potential drives the conversion of the dicarboxylate to the anhydride. Direct interface with electronics, precise control over activation levels, reusable fuel source. Development of electrochemically active precursors; design of appropriate electrode systems.

| Redox Triggers | Using chemical oxidants or reductants to trigger a cascade reaction leading to anhydride formation. | Sensitivity to specific chemical environments, integration with biological redox cycles. | Design of redox-sensitive succinate (B1194679) derivatives; exploring compatibility with biological redox pairs. |

Integration into More Complex Hierarchical Self-Assembling and Self-Organizing Systems

The self-assembly of this compound into oil droplets represents a primary level of organization. acs.orgmpg.de These droplets act as simple compartments, sequestering molecules and creating a distinct microenvironment. tum.dempg.de A major future challenge is to use these initial assemblies as building blocks for more complex, hierarchical structures that mimic the intricate organization found in biological cells, which feature both membrane-bound and membraneless organelles. tum.de

Research in this area could explore how the transient anhydride droplets can serve as scaffolds or templates for the assembly of other components. For example, the surface of the droplets could be engineered to bind proteins, polymers, or nanoparticles, leading to the formation of a secondary layer of structure and functionality. Another avenue involves creating systems of competing reaction cycles where multiple alkenylsuccinic anhydrides, such as this compound and 2-hexen-1-ylsuccinic anhydride, compete for a common fuel. mpg.de The resulting co-phase separation can lead to emergent behaviors like parasitism, where one species extends its lifetime by exploiting the protective environment created by another, demonstrating a simple form of system-level organization. tum.de

Table 2: Strategies for Hierarchical Systems with this compound

Hierarchical Level Description Example System Potential Outcome
Level 1: Primary Assembly Formation of transient anhydride oil droplets from the fueled precursor. acs.orgmpg.de (E/Z)-2-buten-1-ylsuccinate + EDC fuel -> Anhydride droplets. Creation of dynamic, membraneless compartments.
Level 2: Surface Functionalization Adsorption or directed assembly of secondary components (e.g., polymers, proteins) onto the droplet interface. Anhydride droplets + amphiphilic block copolymers or specific binding proteins. Functionalized compartments with controlled permeability or catalytic surfaces.
Level 3: Multi-Compartment Systems Interacting populations of different anhydride droplets (e.g., from different precursors) or droplets within larger vesicles. Competing reaction cycles of 2-buten-1-ylsuccinate and a more hydrophobic precursor. tum.dempg.de Emergent system behaviors like selection, and patterned or nested structures.

| Level 4: Dynamic Reorganization | Triggered fusion, fission, or dissolution of hierarchical assemblies in response to external signals. | A photosensitive surfactant is released by a trigger, altering droplet interfacial tension and causing fusion. | Reconfigurable and adaptive materials capable of complex morphological changes. |

Exploration of New Catalytic Transformations and Their Underlying Principles

Currently, the primary catalytic role of the (E/Z)-2-buten-1-ylsuccinate precursor is to facilitate the hydrolysis of the EDC fuel, which in turn forms the transient anhydride. acs.org The anhydride itself is primarily viewed as a building block for self-assembly, whose main subsequent reaction is deactivation via hydrolysis. acs.org However, the chemical structure of this compound, containing both a reactive anhydride and a carbon-carbon double bond, is ripe for further catalytic exploration.

Future work should investigate the anhydride's potential as a transient acylating agent for substrates other than water. This could form the basis of a fuel-driven cycle that temporarily activates another molecule, enabling it to perform a specific function before the system returns to its ground state. Furthermore, the alkene moiety could participate in various catalytic transformations. For instance, it could be a substrate in metathesis reactions, radical additions, or ene reactions, potentially catalyzed by species sequestered within the anhydride droplets themselves. acs.org This would allow the dynamic compartments to actively participate in and control synthetic transformations, moving beyond passive compartmentalization.

Advanced Theoretical Prediction Coupled with Experimental Validation for System Design

The behavior of these fuel-driven, self-assembling systems is complex, arising from the interplay between reaction kinetics, diffusion, and phase separation. mpg.de Designing new systems with desired properties—such as controlled lifetimes, oscillatory behavior, or specific environmental responses—purely by trial-and-error is inefficient. Therefore, a tight integration of advanced theoretical and computational modeling with experimental work is crucial for future progress.

Theoretical approaches, such as kinetic models and thermodynamic analyses of phase separation, have already been developed to understand how compartmentalization affects reaction rates. mpg.de Future efforts should expand these models to incorporate a wider range of reaction types and environmental triggers. For instance, computational methods like the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA) could be employed to predict the catalytic activity of different Lewis acids for transformations involving the anhydride or to explore the mechanism of novel fueling reactions. acs.org These predictive models would guide the synthesis of new precursors and the design of experimental conditions, creating a feedback loop where theoretical insights accelerate the discovery and optimization of complex chemical systems. mpg.de

Table 3: Theoretical Models and Their Application in System Design

Theoretical/Computational Method Application to this compound Systems Guiding Principle
Reaction-Diffusion Modeling Simulating the spatiotemporal dynamics of anhydride droplet formation, growth, and dissolution in response to fuel gradients. Predicts system-level behaviors like oscillation, pattern formation, and droplet lifetime. tum.de
Kinetic Network Analysis Modeling the rates of all reactions within the cycle (activation, deactivation, side reactions) to predict concentrations of species over time. mpg.de Optimizes fuel concentration and precursor design for achieving a desired transient state.
Quantum Chemistry (DFT) Calculating reaction barriers for novel fueling reactions or catalytic transformations involving the anhydride. Screens potential catalysts and triggers before experimental implementation.
Activation Strain & Energy Decomposition Analysis Analyzing transition states to understand how catalysts (e.g., Lewis acids) or structural modifications accelerate desired reactions. acs.org Provides mechanistic insight to rationally design more efficient catalytic cycles. acs.org

| Molecular Dynamics (MD) | Simulating the self-assembly process of the anhydride into droplets and the partitioning of solutes into these compartments. | Predicts droplet morphology, stability, and the microenvironment within the phase-separated state. |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing derivatives of 2-Buten-1-ylsuccinic Anhydride in polymer modification?

  • Methodological Answer : Derivatives are typically synthesized via nucleophilic acyl substitution reactions. For example, starch modification involves reacting the anhydride with hydroxyl groups under controlled pH (e.g., pH 8–9) and temperature (e.g., 30–40°C). Characterization includes measuring the degree of substitution (DS) using titration methods (e.g., alkali consumption) and verifying structural changes via Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) . Thermal properties are assessed using differential scanning calorimetry (DSC) to track shifts in gelatinization temperatures, as seen in OSA-modified starch studies .

Q. How can researchers verify the purity and structural integrity of this compound for experimental reproducibility?

  • Methodological Answer : Purity is validated via gas chromatography (GC) or high-performance liquid chromatography (HPLC), referencing standardized protocols from databases like the NIST Chemistry WebBook . Structural confirmation requires spectral analysis (e.g., FTIR for anhydride carbonyl peaks at ~1800 cm⁻¹ and ~1760 cm⁻¹). For reproducibility, detailed experimental protocols (e.g., solvent ratios, reaction times) must align with peer-reviewed methodologies, such as those in starch acetylation studies .

Q. What analytical techniques are critical for assessing the reactivity of this compound in esterification reactions?

  • Methodological Answer : Reactivity is evaluated through kinetic studies using techniques like titration to monitor acid formation. Rapid visco analysis (RVA) can track viscosity changes during reactions, as demonstrated in OSA-starch modifications where increased substitution correlated with reduced pasting temperatures . pH-stat titration is also employed to quantify reaction efficiency under varying conditions (e.g., temperature, molar ratios) .

Advanced Research Questions

Q. How can experimental designs optimize reaction conditions for this compound in novel applications (e.g., drug delivery systems)?

  • Methodological Answer : Use factorial design or response surface methodology (RSM) to test variables such as anhydride-to-substrate molar ratios, temperature, and catalyst type. For example, chitosan succinate bead synthesis for drug delivery optimized crosslinking by varying calcium chloride concentration and reaction time . Advanced statistical tools (e.g., ANOVA) identify significant factors affecting DS or encapsulation efficiency.

Q. What strategies resolve contradictions in data when scaling up anhydride-based reactions (e.g., inconsistent substitution degrees)?

  • Methodological Answer : Scale-up discrepancies often arise from heat/mass transfer limitations. Mitigate this by:

  • Conducting pilot studies with controlled agitation rates and temperature gradients.
  • Validating lab-scale results using inline monitoring (e.g., real-time FTIR or Raman spectroscopy).
  • Referencing case studies like OSA-starch modifications, where higher DS values in small batches correlated with improved viscosity but required adjusted water content during scaling .

Q. How do researchers evaluate the environmental impact of this compound in sustainable material synthesis?

  • Methodological Answer : Apply life cycle assessment (LCA) frameworks to quantify energy use and waste generation. Compare bio-based anhydrides (e.g., from succinic acid) with petroleum-derived analogs. For example, cellulose modified with maleic anhydride for adsorption applications demonstrated reduced toxicity and biodegradability, validated via toxicity assays and OECD guidelines .

Methodological Considerations for Data Integrity

  • Data Validation : Cross-reference experimental results with primary literature (e.g., NIST data ) and use triplicate measurements to minimize error.
  • Reproducibility : Document all parameters (e.g., humidity, solvent purity) in supplementary materials, adhering to guidelines for experimental reporting .
  • Ethical Compliance : Ensure proper disposal of anhydride byproducts and cite all prior work to avoid plagiarism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.